1H-1,2,3-Triazol-4-amine
Overview
Description
1H-1,2,3-Triazol-4-amine is a nitrogen-containing heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Mechanism of Action
Target of Action
1H-1,2,3-Triazol-4-amine is a heterocyclic compound that is capable of binding in the biological system with a variety of enzymes and receptors . It has been found to interact with key cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the hydrolysis of the neurotransmitter acetylcholine (ACh), which is involved in learning, memory, stress responses, and cognitive functioning .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in their function. For instance, it has been found to inhibit the activity of catalase, a key enzyme involved in the detoxification of hydrogen peroxide . This inhibition leads to an increase in the activities of other enzymes involved in hydrogen peroxide detoxification, such as glutathione peroxidase and glutathione reductase .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the detoxification of hydrogen peroxide. By inhibiting catalase, this compound induces a compensatory mechanism that increases the activities of glutathione peroxidase and glutathione reductase
Pharmacokinetics
The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, potentially improving its physicochemical, pharmacological, and pharmacokinetic properties .
Result of Action
The result of the action of this compound is primarily related to its ability to modulate the activity of key enzymes involved in hydrogen peroxide detoxification. By inhibiting catalase and inducing the compensatory mechanism for hydrogen peroxide detoxification, this compound can potentially protect cells from the damaging effects of reactive oxygen species .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability for thermal and acid conditions, insensitivity to redox, hydrolysis, and enzymatic hydrolase make it a robust compound in various environments . Furthermore, its ability to form non-covalent bonds with enzymes and receptors allows it to exhibit versatile biological activities in different biological systems .
Biochemical Analysis
Biochemical Properties
1H-1,2,3-Triazol-4-amine, like other 1,2,3-triazoles, exhibits a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses and their preventive actions are resistant to various enzymes . They have the ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .
Molecular Mechanism
1,2,3-triazoles have a significant chelating activity due to the presence of unpaired electrons on nitrogen atom, which also enhances its biological spectrum . This suggests that this compound may exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
1,2,3-triazoles have several convenient attributes such as immense chemical reliability (generally inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperature), effective dipole moment, capability of hydrogen bonding and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets as well as highly stable to metabolic degradation .
Preparation Methods
The synthesis of 1H-1,2,3-Triazol-4-amine can be achieved through several methods. This reaction is often catalyzed by copper (Cu(I)) to yield 1,2,3-triazoles with high regioselectivity . Another method involves the cyclocondensation of hydrazonoyl derivatives and carbodiimides . Industrial production methods may utilize microwave-assisted synthesis or other green chemistry techniques to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
1H-1,2,3-Triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using alkyl halides or acyl chlorides.
Common reagents and conditions for these reactions include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts . Major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1H-1,2,3-Triazol-4-amine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including antifungal agents, anticancer drugs, and enzyme inhibitors.
Materials Science: It is used in the development of polymers and materials with specific properties, such as enhanced thermal stability and conductivity.
Agrochemicals: The compound serves as a precursor for the synthesis of herbicides, fungicides, and insecticides.
Comparison with Similar Compounds
1H-1,2,3-Triazol-4-amine can be compared with other triazole derivatives, such as:
1H-1,2,4-Triazol-3-amine: This isomer has a different arrangement of nitrogen atoms, leading to variations in chemical reactivity and biological activity.
1,2,3-Triazole: The parent compound without the amine group, which serves as a versatile intermediate in organic synthesis.
1,2,4-Triazole: Another isomer with distinct properties and applications, often used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific nitrogen arrangement and functional groups, which confer unique reactivity and potential for diverse applications .
Properties
IUPAC Name |
2H-triazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4/c3-2-1-4-6-5-2/h1H,(H3,3,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIAIROWMJGMQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60485415 | |
Record name | 4-amino-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60485415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30132-90-2 | |
Record name | 4-amino-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60485415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-1,2,3-Triazol-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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